molecular formula C12H10N4O2 B6029455 7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B6029455
M. Wt: 242.23 g/mol
InChI Key: SHOJQYUZKRWKDJ-UHFFFAOYSA-N
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Description

7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PTAC is a heterocyclic compound that contains both triazole and pyrimidine rings in its structure.

Scientific Research Applications

Chemical Transformations and Synthesis

The compound has been studied for its reactivity and potential in chemical synthesis. For instance, it has been involved in formylation reactions under Vilsmeier–Haack conditions, leading to the creation of new derivatives. These derivatives were synthesized and their structures confirmed through various spectroscopic methods, including NMR, IR, and MS, and some by X-ray analysis (Lipson et al., 2012). Additionally, the reaction of this compound with α, β-unsaturated carbonyl compounds has been explored, leading to the formation of alkylated heterocycles. These reactions have further led to the discovery of novel chemical structures, again confirmed by various spectroscopic methods (Lipson et al., 2003).

Tuberculostatic Activity

Research has also delved into the biological potential of this compound and its analogs. Particularly, certain structural analogs have been synthesized and evaluated for tuberculostatic activity. The study involved three-component condensations and analyzed structure-activity relations, underscoring the compound's relevance in medicinal chemistry (Titova et al., 2019).

Crystal Structure and Supramolecular Architecture

The molecular structure and crystal environment of closely related compounds have been reported, revealing insights into the potential biological activity of its coordination compounds. Detailed structural analyses, including topological analyses of the electron-density distribution, have provided a deep understanding of the intermolecular interactions and hydrogen-bonding energies, crucial for designing compounds with desired chemical or biological properties (Canfora et al., 2010).

Antimicrobial and Antiviral Activity

The compound's scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been utilized in the preparation of biologically active compounds. For instance, derivatives synthesized using this scaffold have shown promising inhibitory activity against influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting its potential in antiviral drug development (Massari et al., 2017).

Novel Synthesis Methods

Innovative methods have been developed for the synthesis of derivatives of this compound. For example, a microwave-assisted protocol enabled the synthesis of a series of derivatives, which were then evaluated for their biological activity. This approach not only yielded compounds efficiently but also allowed for a prediction of their biological activities using computational programs, showcasing a synergy between synthetic chemistry and computational biology (Divate & Dhongade-Desai, 2014).

properties

IUPAC Name

7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(18)9-6-10(8-4-2-1-3-5-8)16-12(15-9)13-7-14-16/h1-7,10H,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJQYUZKRWKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

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